2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE
Overview
Description
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE is a complex organic compound that features a unique combination of adamantyl, piperazinyl, piperidinyl, and trifluoroethoxy groups attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-adamantylamine with piperazine to form 1-adamantylpiperazine. This intermediate is then reacted with piperidine and 2,2,2-trifluoroethanol in the presence of a triazine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The adamantyl and piperazinyl groups are known to interact with receptors and enzymes, modulating their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide: This compound shares the adamantyl and piperazinyl groups but differs in the acetamide moiety.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in having a piperazinyl group, but with a different core structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature piperazinyl groups but differ in their benzoimidazole core.
Uniqueness
The uniqueness of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(PIPERIDIN-1-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantyl group provides rigidity and stability, while the trifluoroethoxy group enhances lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-4-piperidin-1-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3N6O/c25-24(26,27)16-34-22-29-20(31-4-2-1-3-5-31)28-21(30-22)32-6-8-33(9-7-32)23-13-17-10-18(14-23)12-19(11-17)15-23/h17-19H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWRDXTUUUIJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)OCC(F)(F)F)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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